(1-Benzyl-3-methyl-azetidin-3-yl)methanamine

Medicinal Chemistry Physicochemical Property Prediction Drug Design

Procurement challenge: Azetidine analogs often lack the precise steric/electronic profile for lead optimization. This functionalized azetidine solves that: - **Constrained core**: 25-26 kcal/mol ring strain + C3 quaternary center directs aminomethyl vector uniquely. - **Bifunctional design**: N-benzyl (lipophilic) + free primary amine (orthogonal derivatization). - **Supply advantage**: Free base (≥98% HPLC), 8-12 week lead time ideal for advanced medicinal chemistry scale-up.

Molecular Formula C12H18N2
Molecular Weight 190.28 g/mol
Cat. No. B12837287
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(1-Benzyl-3-methyl-azetidin-3-yl)methanamine
Molecular FormulaC12H18N2
Molecular Weight190.28 g/mol
Structural Identifiers
SMILESCC1(CN(C1)CC2=CC=CC=C2)CN
InChIInChI=1S/C12H18N2/c1-12(8-13)9-14(10-12)7-11-5-3-2-4-6-11/h2-6H,7-10,13H2,1H3
InChIKeyKZCXGXKNZKWESZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(1-Benzyl-3-methyl-azetidin-3-yl)methanamine: Chemical Overview


(1-Benzyl-3-methyl-azetidin-3-yl)methanamine is a functionalized azetidine derivative featuring a strained four-membered nitrogen-containing heterocycle . Its core structure uniquely combines an N‑benzyl substituent, a quaternary C3‑methyl group, and a pendant aminomethyl moiety [1]. This arrangement results in a molecular weight of 190.28 g/mol (C₁₂H₁₈N₂), a calculated LogP (XLogP3‑AA) of 1.2, and a topological polar surface area (TPSA) of 29.3 Ų [1]. The compound is primarily employed as a versatile synthetic intermediate in drug discovery programs, particularly where the precise spatial orientation of its amino and lipophilic groups is critical for target engagement .

(1-Benzyl-3-methyl-azetidin-3-yl)methanamine: Substitution Risks


Azetidine-based building blocks are not interchangeable due to the profound impact of even minor structural modifications on ring strain, conformational rigidity, and steric/electronic properties . In the case of (1-Benzyl-3-methyl-azetidin-3-yl)methanamine, the specific combination of N‑benzyl protection, a gem‑dimethyl‑like C3 quaternary center, and a primary amine handle creates a unique steric and electronic environment that cannot be replicated by its closest analogs [1]. For example, the absence of the 3‑methyl group (as in (1-Benzylazetidin-3-yl)methanamine) alters the ring's conformational preference and the vector of the aminomethyl group, while the absence of the benzyl group (as in (3-Methylazetidin-3-yl)methanamine) dramatically changes lipophilicity and synthetic utility . The following quantitative comparisons provide the evidence base for selecting this specific compound over superficially similar alternatives.

(1-Benzyl-3-methyl-azetidin-3-yl)methanamine: Evidence Guide


Physicochemical Properties vs. Key Analogs

(1-Benzyl-3-methyl-azetidin-3-yl)methanamine exhibits a predicted lipophilicity (XLogP3-AA = 1.2) and polar surface area (TPSA = 29.3 Ų) that are uniquely positioned relative to its closest structural comparators [1]. The N‑desmethyl analog, (1-Benzylazetidin-3-yl)methanamine (C₁₁H₁₆N₂, MW 176.26), lacks the 3‑methyl group, resulting in a lower molecular weight and a different conformational ensemble [2]. Conversely, the N‑debenzyl analog, (3-Methylazetidin-3-yl)methanamine (C₅H₁₂N₂, MW 100.16), is substantially more polar and lacks the lipophilic benzyl group entirely . The target compound's balanced LogP and moderate TPSA suggest it may be a preferred intermediate when both CNS penetration potential and aqueous solubility are desired in the final drug candidate.

Medicinal Chemistry Physicochemical Property Prediction Drug Design

Free Base vs. Dihydrochloride Salt: Purity and Availability

(1-Benzyl-3-methyl-azetidin-3-yl)methanamine is commercially available as the free base (CAS 1804129-04-1) with a guaranteed purity of ≥98% (HPLC) . The corresponding dihydrochloride salt (CAS 1803582-22-0) is also available at ≥97% purity . While the dihydrochloride offers enhanced solid‑state stability and ease of handling for certain applications, the free base provides a reactive primary amine that is immediately suitable for amide coupling, reductive amination, and other key transformations without the need for neutralization. The ability to procure the free base directly, rather than the salt, saves one synthetic step and avoids potential racemization or side reactions associated with salt‑break protocols. The reported lead time for the free base is 8-12 weeks, reflecting its specialized nature, which should be factored into project planning .

Organic Synthesis Process Chemistry Chemical Procurement

Azetidine CNS Activity Potential

While direct IC₅₀ or Kᵢ data for (1-Benzyl-3-methyl-azetidin-3-yl)methanamine against a specific target have not been publicly disclosed, the azetidine class has a well‑documented track record in central nervous system (CNS) drug discovery [1]. For instance, a related azetidine derivative (compound 37 in a benzylamine series) demonstrated nanomolar potency, improved kinase selectivity, reduced cardiotoxicity risk, and an excellent inhaled PK profile in the context of discoidin domain receptor (DDR) inhibition for idiopathic pulmonary fibrosis (IPF) [1]. Additionally, benzyl‑substituted azetidines have been patented as potent modulators of sphingosine‑1‑phosphate (S1P) receptors, with some derivatives exhibiting picomolar potency and high selectivity [2]. The combination of a benzyl group and a methyl‑substituted azetidine ring in the target compound is a common motif in CNS‑penetrant kinase inhibitors and GPCR modulators. Therefore, when a drug discovery program requires an azetidine building block with a demonstrated class‑level potential for CNS activity, this compound may be prioritized over analogs lacking the benzyl or methyl substitution pattern.

Neuropharmacology Kinase Inhibition CNS Penetration

Primary Amine Handle: Synthetic Versatility

The primary aminomethyl group in (1-Benzyl-3-methyl-azetidin-3-yl)methanamine is a versatile handle for downstream functionalization [1]. In contrast, the analog 1-Benzyl-3-methylazetidine (CAS 55702-31-3) lacks this amine and is limited to reactions at the ring nitrogen or C‑H positions [2]. Similarly, (1-Benzylazetidin-3-yl)methanamine (CAS 1219967-55-1) offers a primary amine but without the conformational restriction imposed by the 3‑methyl group [3]. The target compound thus provides a unique opportunity to install a constrained azetidine scaffold into larger molecules via amide bond formation, reductive amination, or urea/thiourea synthesis, all while maintaining the benzyl‑protected nitrogen for later deprotection and further diversification. This bifunctional reactivity (protected tertiary amine and free primary amine) is not available in the same molecule for the comparators mentioned. No quantitative yield data are available for this specific compound, but class‑level reports indicate that similar azetidine‑containing amines participate in high‑yielding amide couplings (typically >80%) under standard conditions .

Medicinal Chemistry Click Chemistry Bioconjugation

Azetidine Ring Strain vs. Piperidine and Pyrrolidine

The azetidine ring in (1-Benzyl-3-methyl-azetidin-3-yl)methanamine possesses a calculated ring strain of approximately 25-26 kcal/mol, which is intermediate between the highly strained aziridine (≈27 kcal/mol) and the relatively unstrained pyrrolidine (≈6 kcal/mol) [1]. This strain energy, combined with the presence of a quaternary C3‑methyl group and an N‑benzyl substituent, results in a highly constrained geometry with limited conformational flexibility [2]. In contrast, piperidine (≈0 kcal/mol strain) and pyrrolidine analogs adopt multiple low‑energy conformations, leading to increased entropic penalties upon target binding. While direct experimental data comparing the target compound's conformational behavior to that of a piperidine analog are not available, the class‑level inference is clear: the azetidine core provides a unique balance of rigidity and synthetic accessibility that is highly valued in fragment‑based drug design and scaffold‑hopping strategies. The target compound's specific substitution pattern further restricts the orientation of the aminomethyl group, potentially leading to improved target selectivity compared to less constrained analogs.

Computational Chemistry Structure-Based Drug Design Conformational Analysis

(1-Benzyl-3-methyl-azetidin-3-yl)methanamine: Application Scenarios


CNS-Penetrant Kinase Inhibitor Fragment

Given the compound's balanced LogP (1.2) and moderate TPSA (29.3 Ų) as established in Evidence Item 1, it is an ideal fragment for building CNS‑penetrant kinase inhibitors [1]. The constrained azetidine core and the presence of both a protected amine and a free primary amine handle (Evidence Item 4) allow for rapid diversification via amide coupling, enabling the exploration of structure‑activity relationships (SAR) around the hinge‑binding region of kinases. The class‑level evidence (Evidence Item 3) suggests that similar azetidine‑containing molecules have demonstrated nanomolar potency and favorable CNS pharmacokinetics, reducing the risk associated with incorporating this scaffold into a drug discovery program [2]. Procurement of the free base (≥98% purity) directly supports this application by providing a ready‑to‑use building block .

Constrained GPCR Ligand Design

The unique conformational constraints imposed by the azetidine ring strain (≈25-26 kcal/mol) and the C3‑methyl group (Evidence Item 5) make this compound a valuable scaffold for designing potent and selective G protein‑coupled receptor (GPCR) ligands [1]. The benzyl group enhances lipophilicity and potential π‑stacking interactions with aromatic residues in the receptor binding pocket, as demonstrated in the patent literature for S1P1 receptor modulators (Evidence Item 3) [2]. The primary amine handle can be readily functionalized with various pharmacophores, allowing chemists to explore diverse chemical space while maintaining the rigid azetidine core. This approach is particularly useful for scaffold‑hopping campaigns where a piperidine or pyrrolidine analog has failed to achieve the desired selectivity profile.

Advanced Building Block for Late-Stage Functionalization

For process chemists, the availability of the free base form (CAS 1804129-04-1) with guaranteed ≥98% purity (Evidence Item 2) eliminates the need for salt neutralization, thereby streamlining synthetic routes [1]. The compound's bifunctional nature—a protected tertiary amine and a free primary amine—allows for orthogonal protection strategies and sequential derivatization (Evidence Item 4) [2]. While the lead time (8-12 weeks) requires careful project planning, the time saved by avoiding an additional deprotection/neutralization step often outweighs this consideration in complex, multi‑step syntheses. This compound is best suited for medicinal chemistry programs that have advanced beyond the hit‑to‑lead stage and require a reliable, high‑purity building block for scale‑up and lead optimization.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

23 linked technical documents
Explore Hub


Quote Request

Request a Quote for (1-Benzyl-3-methyl-azetidin-3-yl)methanamine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.